molecular formula C18H16O6S B14897259 2-Oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate

2-Oxo-3-(1-phenylpropyl)-2H-chromen-4-yl hydrogen sulfate

Cat. No.: B14897259
M. Wt: 360.4 g/mol
InChI Key: MPVOIMLBHOBOER-UHFFFAOYSA-N
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Description

Phenprocoumon Sulfate is a long-acting oral anticoagulant and a derivative of coumarin. It is primarily used for the prevention and treatment of thromboembolic disorders, such as venous thrombosis, thromboembolism, and pulmonary embolism. Phenprocoumon Sulfate acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenprocoumon Sulfate is synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with phenylpropyl ketone. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of Phenprocoumon Sulfate involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Phenprocoumon Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenprocoumon Sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Phenprocoumon Sulfate exerts its anticoagulant effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of coagulation factors II, VII, IX, and X. As a result, the synthesis of these coagulation factors is impaired, leading to reduced blood clotting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Phenprocoumon Sulfate

Phenprocoumon Sulfate is unique due to its long half-life and stable anticoagulant effect, making it suitable for long-term anticoagulation therapy. Unlike warfarin, which requires frequent dose adjustments, Phenprocoumon Sulfate provides more consistent anticoagulation with less frequent monitoring .

Properties

Molecular Formula

C18H16O6S

Molecular Weight

360.4 g/mol

IUPAC Name

[2-oxo-3-(1-phenylpropyl)chromen-4-yl] hydrogen sulfate

InChI

InChI=1S/C18H16O6S/c1-2-13(12-8-4-3-5-9-12)16-17(24-25(20,21)22)14-10-6-7-11-15(14)23-18(16)19/h3-11,13H,2H2,1H3,(H,20,21,22)

InChI Key

MPVOIMLBHOBOER-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OS(=O)(=O)O

Origin of Product

United States

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